3-[Methyl(propan-2-yl)amino]piperidin-4-ol
Description
3-[Methyl(propan-2-yl)amino]piperidin-4-ol is a piperidine derivative with the molecular formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol . The compound features a piperidin-4-ol core substituted at the 3-position with a methyl(propan-2-yl)amino group. The presence of both hydroxyl and tertiary amine groups suggests versatility in hydrogen bonding and solubility, which are critical for drug-receptor interactions.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-[methyl(propan-2-yl)amino]piperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-7(2)11(3)8-6-10-5-4-9(8)12/h7-10,12H,4-6H2,1-3H3 |
InChI Key |
VAKPLINBIYRIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1CNCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(propan-2-yl)amino]piperidin-4-ol typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with isopropylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as crystallization or distillation to obtain the pure compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group at the 4-position participates in nucleophilic substitutions under Mitsunobu conditions or with activating agents. For example:
-
Mitsunobu reaction : Replaces the hydroxyl group with nucleophiles (e.g., benzyl alcohols) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) .
-
Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in basic media (K<sub>2</sub>CO<sub>3</sub>/DMF) to form ether derivatives.
Key observation : Steric hindrance from the propan-2-yl group slows reaction rates compared to unsubstituted piperidines.
Oxidation
The hydroxyl group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO<sub>4</sub> in acidic conditions), forming 3-[methyl(propan-2-yl)amino]piperidin-4-one.
Reduction
-
Reductive amination : Converts imine intermediates (formed with aldehydes/ketones) to secondary amines using NaBH<sub>4</sub> or catalytic hydrogenation (H<sub>2</sub>/Pd-C) .
-
Hydrogenolysis : Cleaves benzyl ethers (e.g., intermediates in H<sub>3</sub>R antagonist synthesis) via H<sub>2</sub>/Pd-C, yielding deprotected amines .
Alkylation and Acylation of the Amine Group
The tertiary amine undergoes:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to form quaternary ammonium salts.
-
N-Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in the presence of bases (Et<sub>3</sub>N).
Limitation : Steric bulk from the propan-2-yl group reduces reactivity toward bulky electrophiles.
Acid-Base Reactions
The compound acts as:
-
Brønsted base : The amine (pK<sub>a</sub> ~10–11) protonates in acidic media (e.g., HCl) to form water-soluble ammonium salts .
-
Weak acid : The hydroxyl group (pK<sub>a</sub> ~16–18) deprotonates under strong bases (e.g., NaH) to form alkoxides .
Enzymatic Transformations
In biological systems, enzymes enhance reaction rates:
-
Oxidative deamination : Converted to ketones by monoamine oxidases (MAOs).
-
Glucuronidation : The hydroxyl group forms glucuronide conjugates via UDP-glucuronosyltransferases (UGTs).
Comparative Reaction Data
Steric and Electronic Effects
Scientific Research Applications
Scientific Research Applications
(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol is characterized by a specific stereochemistry at the 3 and 4 positions of the piperidine ring, with a methyl group attached to a propan-2-ylamino group, contributing to its structural uniqueness. Research indicates that compounds similar to (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol exhibit diverse biological activities.
Potential applications:
- Drug Development The compound is a candidate for developing drugs targeting neurological disorders due to its structural features.
- Biochemical Research It can be used in biochemical research.
- Antidepressant Effects Some piperidine derivatives have demonstrated potential in modulating neurotransmitter systems, suggesting they may have antidepressant properties.
- Analgesic Activity The piperidine structure is often associated with pain relief mechanisms.
- Neuroprotective Effects Certain derivatives may protect neuronal cells from damage, suggesting their potential in treating neurodegenerative diseases.
Reactivity
The chemical reactivity of (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol can be analyzed through reactions typical of amines and alcohols:
- N-alkylation with alkyl halides to form more complex amine derivatives.
- Acylation with acid chlorides or anhydrides to form amides.
- Esterification with carboxylic acids to produce esters.
- Oxidation to form carbonyl compounds.
These reactions are often facilitated by enzymes in biological systems, which significantly enhance the rates of these transformations.
Synthesis
The synthesis of (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol can be achieved through several methods:
- Starting from suitably protected piperidine precursors.
- Employing stereoselective reactions to ensure correct stereochemistry at the 3 and 4 positions.
- Using protecting group strategies to control the reactivity of the amine and alcohol functionalities.
Interaction studies
Interaction studies involving (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol are centered around its potential as a pharmaceutical agent:
- Receptor Binding Assays: To determine its affinity and selectivity for various biological targets.
- Enzyme Inhibition Studies: To assess its ability to inhibit specific enzymes involved in disease pathways.
- Cell-Based Assays: To evaluate its effects on cellular function and viability.
Mechanism of Action
The mechanism of action of 3-[Methyl(propan-2-yl)amino]piperidin-4-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Key Structural Analogs and Properties
Key Observations:
Backbone Flexibility: The target compound’s piperidine ring contrasts with 4-HO-MiPT’s indole scaffold, which is associated with hallucinogenic activity via 5-HT2A receptor agonism . Piperidine derivatives generally exhibit better metabolic stability than indole-based analogs due to reduced oxidation susceptibility.
Substituent Impact :
- Fluorination in (3S,4R)-3-fluoro-3-methylpiperidin-4-ol () enhances binding affinity to kinase targets (e.g., EGFR) by modulating electron distribution and steric effects .
- Zavondemstat integrates a benzopyran moiety, expanding aromatic interactions in CNS targets compared to the simpler piperidine core .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacokinetic and Functional Properties
| Compound | LogP (Predicted) | Hydrogen Bond Donors/Acceptors | Therapeutic Area | Notable Features |
|---|---|---|---|---|
| 3-[Methyl(propan-2-yl)amino]piperidin-4-ol | ~1.2 | 2 donors, 3 acceptors | Research (undisclosed) | High solubility, chiral centers |
| 4-HO-MiPT | ~2.1 | 2 donors, 4 acceptors | Psychoactive substances | Serotonergic activity |
| Zavondemstat | ~3.5 | 3 donors, 6 acceptors | Neurodegenerative diseases | Oral bioavailability |
| (3S,4R)-3-Fluoro-3-methylpiperidin-4-ol | ~1.8 | 2 donors, 5 acceptors | Oncology | Wild-type EGFR sparing |
Key Insights:
- Lipophilicity : The target compound’s lower LogP (~1.2) compared to 4-HO-MiPT (~2.1) suggests reduced membrane permeability but improved aqueous solubility, which may limit CNS penetration .
- Chirality : The (3S,4S) configuration in the target compound () could confer stereoselective binding, similar to fluorinated derivatives in , where stereochemistry dictates kinase selectivity .
- Therapeutic Potential: While Zavondemstat and fluorinated analogs are advanced in clinical trials, the target compound’s applications remain exploratory, likely due to its unoptimized substituent profile .
Biological Activity
3-[Methyl(propan-2-yl)amino]piperidin-4-ol is a piperidine derivative that has gained attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of Piperidine Derivatives
Piperidine derivatives, including this compound, have been widely studied for their pharmacological properties. These compounds often exhibit a broad spectrum of biological activities, such as anti-inflammatory, anticancer, and neuroprotective effects. The biological activity of piperidine derivatives is primarily attributed to their interaction with various molecular targets, including receptors and enzymes.
-
Enzyme Inhibition :
- Piperidine derivatives have been shown to inhibit several enzymes, including kinases and proteases. For instance, studies indicate that these compounds can affect the enzymatic activity related to inflammation and cancer progression .
- A notable example includes the inhibition of caspase-3, a key enzyme in the apoptosis pathway, which suggests potential applications in cancer therapy .
-
Receptor Modulation :
- This compound has shown significant affinity for histamine H3 receptors. This receptor modulation can influence neurotransmitter release and has implications for treating conditions like narcolepsy and cognitive disorders .
- The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance receptor binding affinity and selectivity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related piperidine derivatives:
Case Studies
- Neuroprotective Effects :
- Anticancer Activity :
- Histamine H3 Receptor Antagonism :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
